molecular formula C5H9NO3 B1620169 Glutamate-1-semialdehyde CAS No. 68462-55-5

Glutamate-1-semialdehyde

Cat. No. B1620169
CAS RN: 68462-55-5
M. Wt: 131.13 g/mol
InChI Key: MPUUQNGXJSEWTF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-amino-5-oxopentanoic acid is a 5-oxo monocarboxylic acid that is 5-oxopentanoic acid substituted by an amino group at position 4 (the 4S-stereoisomer). It has a role as an Escherichia coli metabolite. It is a gamma-amino acid, a 5-oxo monocarboxylic acid and a glutamic semialdehyde. It derives from a valeric acid. It is a conjugate acid of a (S)-4-amino-5-oxopentanoate. It is a tautomer of a (S)-4-amino-5-oxopentanoic acid zwitterion.

Scientific Research Applications

Tetrapyrrole Biosynthesis

Glutamate 1-semialdehyde (GSA) plays a crucial role in the biosynthesis of tetrapyrroles, a class of organic compounds essential in various biological processes. Jordan et al. (1993) revealed that GSA exists in a cyclic form, which is significant for its stability and functions as an intermediate in tetrapyrrole biosynthesis (Jordan et al., 1993).

Synthesis and Structural Characterization

Gough et al. (1989) developed a new method for synthesizing GSA, enhancing the understanding of its structure and properties. They employed NMR spectroscopy for structural confirmation, crucial for comprehending its role in biological pathways (Gough et al., 1989).

Role in Chlorophyll Biosynthesis

Houen et al. (1983) synthesized and confirmed the structure of GSA diethyl acetal, underlining GSA's role as the immediate precursor of δ-aminolevulinate in the chlorophyll biosynthetic pathway (Houen et al., 1983).

Enzymatic Catalysis and Mechanism

Hoober et al. (1988) extended the understanding of GSA's role in enzymatic processes, particularly in its conversion to 5-aminolevulinate by glutamate 1-semialdehyde aminotransferase. This research provided insights into the enzyme's catalytic mechanism and stability under various pH conditions (Hoober et al., 1988).

Spectroscopic Analysis of Enzyme Activity

Ilag and Jahn (1992) analyzed the activity and spectroscopic properties of the Escherichia coli glutamate 1-semialdehyde aminotransferase, offering insights into the enzyme's reaction intermediates and mechanism (Ilag & Jahn, 1992).

Inhibition and Chlorophyll Synthesis in Plants

Höfgen et al. (1994) explored the effects of glutamate 1-semialdehyde aminotransferase inhibition on chlorophyll synthesis in plants, demonstrating its potential as a marker for antisense mRNA expression and the impact on chlorophyll variegation patterns (Höfgen et al., 1994).

Transient-State Kinetic Analysis

Smith et al. (1998) conducted a transient-state kinetic analysis of glutamate 1-semialdehyde aminotransferase from Synechococcus, providing detailed insights into the enzyme's reaction mechanism and potential regulatory mechanisms (Smith et al., 1998).

properties

CAS RN

68462-55-5

Product Name

Glutamate-1-semialdehyde

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4S)-4-amino-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1

InChI Key

MPUUQNGXJSEWTF-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C=O)N

SMILES

C(CC(=O)O)C(C=O)N

Canonical SMILES

C(CC(=O)O)C(C=O)N

sequence

E

synonyms

glutamate-1-semialdehyde

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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